![molecular formula C11H10N2O3S B2436949 4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide CAS No. 72751-82-7](/img/structure/B2436949.png)
4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide
Overview
Description
“4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide” is a chemical compound with the molecular formula C11H10N2O3S . It has a molecular weight of 250.28 . This compound is used in various research and development applications .
Molecular Structure Analysis
The InChI code for “4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide” is 1S/C11H10N2O3S/c12-17(15,16)11-5-3-9(4-6-11)13-7-1-2-10(13)8-14/h1-8H,(H2,12,15,16)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 250.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.
Scientific Research Applications
- Researchers have explored the potential of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide as an antitumor agent. Sulfonamide derivatives, including this compound, have shown promise in inhibiting tumor growth and metastasis .
- In vitro studies have evaluated the antifungal effect of this compound against various Candida species .
- Some pyrrole alkaloids, including 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide, have demonstrated neuroprotective properties .
- Pyrrole alkaloids serve as convenient precursors for biologically active compounds. They can be transformed into indolizidine alkaloids, bicyclic lactams, and unsaturated γ-lactams .
- Extensive spectroscopic analyses, including 1D- and 2D-NMR, have elucidated the structure of 4-(2-Formyl-1H-pyrrol-1-yl)benzenesulfonamide .
Antitumor Activity
Antifungal Properties
Neuroprotective Potential
Drug Precursor
Structural Studies
Natural Product Isolation
Safety and Hazards
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It is known that the compound has the potential to inhibit the wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and migration, and its dysregulation is associated with various diseases, including cancer .
Result of Action
Given its potential inhibitory effect on the wnt/β-catenin signaling pathway , it may influence cell proliferation, differentiation, and migration.
properties
IUPAC Name |
4-(2-formylpyrrol-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c12-17(15,16)11-5-3-9(4-6-11)13-7-1-2-10(13)8-14/h1-8H,(H2,12,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIUQFSIKLMRCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328150 | |
Record name | 4-(2-formylpyrrol-1-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24834825 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-Formyl-1h-pyrrol-1-yl)benzenesulfonamide | |
CAS RN |
72751-82-7 | |
Record name | 4-(2-formylpyrrol-1-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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